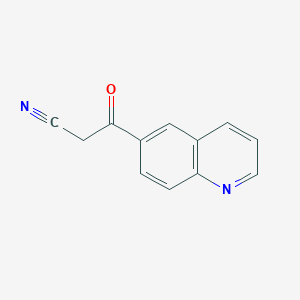

3-Oxo-3-(quinolin-6-yl)propanenitrile

Description

Significance of Quinoline (B57606) Derivatives in Modern Organic Chemistry Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. rsc.orgnih.gov Its derivatives are central to a wide array of pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgnih.govnih.gov The quinoline nucleus is a key component in natural alkaloids, like quinine, and in synthetic drugs such as chloroquine. rsc.orgwikipedia.org

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate the molecule's steric and electronic properties to optimize its interaction with biological targets. rsc.orgfrontiersin.org Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have further expanded the ability to create diverse libraries of quinoline-containing compounds for screening and development. researchgate.netmdpi.com This continuous innovation underscores the enduring importance of quinoline derivatives in the search for new therapeutic agents and functional materials. nih.govresearchgate.net

Role of Beta-Keto Nitriles as Versatile Synthetic Intermediates

β-Ketonitriles are highly valuable building blocks in organic synthesis due to their dual functionality. rsc.orgnih.gov The presence of both a ketone and a nitrile group, separated by a methylene (B1212753) group, imparts unique reactivity. The acidic α-protons of the methylene group are readily removed by a base, generating a stabilized carbanion that can participate in a wide range of carbon-carbon bond-forming reactions.

These intermediates are frequently used in the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, pyrazoles, and quinolines themselves. rsc.org Their ability to undergo cyclization and condensation reactions makes them key precursors for creating complex molecular architectures. rsc.orgnih.gov β-Ketonitriles are recognized as important starting materials for producing compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. rsc.orgthieme-connect.com Recent research has focused on developing greener and more economical methods for their synthesis, further enhancing their utility in both academic and industrial settings. nih.govnih.gov

Structural Positioning of 3-Oxo-3-(quinolin-6-yl)propanenitrile within Relevant Chemical Classes

This compound, with the chemical formula C₁₂H₈N₂O, is a molecule that integrates the key features of the two classes discussed above. biosynth.com Structurally, it consists of a quinoline ring where the 6-position is substituted with a three-carbon chain containing a ketone at the carbon adjacent to the ring and a terminal nitrile group.

This compound can be classified as:

A Quinoline Derivative: It belongs to the large family of compounds containing the quinoline scaffold.

A β-Keto Nitrile: The -C(=O)CH₂C≡N moiety defines it as a β-keto nitrile.

An Aryl Ketone: The ketone group is directly attached to the quinoline aromatic system.

The molecule exhibits keto-enol tautomerism, a common characteristic of β-dicarbonyl compounds, where a proton can migrate from the methylene group to the keto oxygen, forming a hydroxyl group and a carbon-carbon double bond. This equilibrium can influence its reactivity and spectroscopic properties. nih.govbeilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 249937-48-2 | biosynth.comhoffmanchemicals.comhoffmanchemicals.combldpharm.com |

| Molecular Formula | C₁₂H₈N₂O | biosynth.comhoffmanchemicals.comhoffmanchemicals.com |

| Molecular Weight | 196.21 g/mol | biosynth.comhoffmanchemicals.comhoffmanchemicals.com |

| Physical State | Solid | hoffmanchemicals.com |

| SMILES String | C1=CC2=C(C=CC(=C2)C(=O)CC#N)N=C1 | biosynth.com |

Overview of Current Research Gaps and Future Research Directions for the Compound

While extensive research exists for quinoline derivatives and β-keto nitriles as general classes, dedicated studies on this compound are not widely reported in the current literature. This specific compound appears primarily as a cataloged chemical building block rather than the subject of in-depth investigation. biosynth.comhoffmanchemicals.combldpharm.com This points to a significant research gap and several opportunities for future exploration.

Future Research Directions could include:

Novel Synthetic Routes: Developing and optimizing efficient, high-yield synthetic methods for its preparation. A common approach for synthesizing β-keto nitriles involves the acylation of a nitrile anion with an ester. nih.govgoogle.com Investigating the Claisen condensation between 6-acetylquinoline (B1266891) and a cyanide source or the reaction of a quinoline-6-carboxylic acid derivative with acetonitrile (B52724) could be fruitful avenues.

Exploration of Chemical Reactivity: Systematically studying its reactivity, particularly in cyclization reactions to form novel, more complex heterocyclic systems. Given its structure, it could serve as a precursor to pyrazoles, isoxazoles, or fused quinoline systems that have not yet been synthesized.

Medicinal Chemistry Applications: Synthesizing a library of derivatives based on this scaffold for biological screening. The combination of the quinoline core, known for its pharmacological potential, with the versatile β-keto nitrile handle makes it an attractive starting point for discovering new lead compounds.

Materials Science: Investigating the photophysical properties of the compound and its metal complexes. The quinoline moiety is known to be a part of luminescent materials, and the additional functional groups could be used to tune these properties or to act as chelating sites for metal ions. researchgate.net

Properties

IUPAC Name |

3-oxo-3-quinolin-6-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-6-5-12(15)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDPKBUOSHROCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)CC#N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Oxo 3 Quinolin 6 Yl Propanenitrile

Retrosynthetic Disconnection Analysis of the 3-Oxo-3-(quinolin-6-yl)propanenitrile Scaffold

Retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnection is at the C-C bond between the carbonyl group and the alpha-carbon of the nitrile. This leads to two key synthons: a quinoline-6-yl acyl synthon and a cyanomethyl anion equivalent.

A further disconnection of the quinoline (B57606) ring itself can be considered, leading back to simpler aromatic precursors. Common strategies for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, could be employed to construct the quinoline moiety first, which is then elaborated to the final product. nih.govdu.edu.eg

Classical Approaches to the Synthesis of this compound

Ester Condensation Reactions (e.g., Claisen-type) for Beta-Keto Nitrile Formation

The Claisen condensation and its variations are fundamental methods for the formation of β-keto esters and, by extension, β-keto nitriles. organic-chemistry.org In the context of this compound synthesis, a mixed Claisen condensation can be envisioned. This would involve the reaction of a quinoline-6-carboxylic acid ester with acetonitrile (B52724) in the presence of a strong base.

The mechanism involves the deprotonation of acetonitrile by a strong base to form a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl group of the quinoline-6-carboxylic acid ester. Subsequent elimination of the alkoxy group from the ester yields the desired β-keto nitrile. The choice of a strong, non-nucleophilic base such as sodium hydride or sodium amide is crucial to favor the condensation over other potential side reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Product |

| Quinoline-6-carboxylic acid ester | Acetonitrile | Sodium Hydride | This compound |

| Quinoline-6-carboxylic acid ester | Acetonitrile | Sodium Amide | This compound |

Acylation Reactions Involving Quinoline-6-yl Moieties

Acylation reactions provide another direct route to this compound. One approach is the acylation of a pre-formed cyanomethyl anion with a quinoline-6-carbonyl derivative, such as quinoline-6-carbonyl chloride. The cyanomethyl anion can be generated from acetonitrile using a strong base.

Alternatively, the acylation of cyanoacetic acid derivatives can be employed. For instance, N-methylindole has been acylated at the C-3 position with cyanoacetic acid and acetic anhydride to produce 3-cyanoacetyl-1-methylindole, a related β-keto nitrile. researchgate.net A similar strategy could be adapted for the synthesis of the target compound, where a quinoline-6-yl acylating agent is used.

Knoevenagel Condensation and Related Methodologies for Cyanochalcone Derivatives

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgresearchgate.net While not a direct route to this compound, it is highly relevant for the synthesis of precursors and related structures.

For instance, the Knoevenagel condensation of a quinoline-6-carboxaldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate would yield a cyanochalcone derivative. researchgate.netscielo.org.mx These unsaturated intermediates could then potentially be converted to the target β-keto nitrile through subsequent chemical transformations. The reaction is often catalyzed by weak bases like piperidine or promoted by ionic liquids. wikipedia.orgscielo.org.mx

Modern and Sustainable Synthetic Methodologies

Catalytic Approaches to C-C Bond Formation for the Compound

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and sustainability. For the synthesis of this compound, catalytic approaches to C-C bond formation are highly desirable.

Recent advancements in quinoline synthesis have focused on transition-metal-catalyzed reactions, such as those involving palladium, copper, rhodium, and cobalt. mdpi.comorganic-chemistry.org These methods often involve C-H activation and annulation strategies to construct the quinoline ring system. Once the quinoline-6-yl moiety is formed, catalytic cross-coupling reactions could be employed to introduce the 3-oxopropanenitrile side chain. For example, a palladium-catalyzed coupling of a 6-haloquinoline with a suitable organometallic reagent bearing the keto-nitrile functionality could be a viable route.

Furthermore, the development of green and sustainable methods, such as microwave-assisted synthesis and the use of environmentally benign catalysts, is a growing area of research. researchgate.netnih.gov These approaches can lead to shorter reaction times, higher yields, and reduced waste generation in the synthesis of quinoline derivatives. nih.gov

| Catalyst Type | Reaction Type | Potential Application |

| Palladium | Cross-coupling | Coupling of 6-haloquinoline with a keto-nitrile organometallic reagent |

| Copper | Annulation | Synthesis of the quinoline ring from simpler precursors |

| Rhodium | C-H Activation | Direct functionalization of the quinoline ring |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, alternative energy sources, and more efficient catalysts.

Traditional Claisen-type condensations often employ stoichiometric amounts of strong, hazardous bases like sodium hydride or sodium amide, and volatile organic solvents such as toluene or THF. Green alternatives seek to replace these with more benign options. For instance, solid bases like potassium carbonate or cesium carbonate can be used, which are easier to handle and separate from the reaction mixture. The use of greener solvents, such as ionic liquids or deep eutectic solvents, is also being explored for quinoline synthesis, which could be extended to its derivatives researchgate.nettue.nl. These solvents can offer advantages in terms of recyclability and reduced volatility.

Microwave-assisted organic synthesis (MAOS) represents a significant green chemistry tool that can be applied to the synthesis of this compound. Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of less solvent compared to conventional heating methods rsc.org. For the Claisen-type condensation, microwave heating could potentially lead to a more efficient and rapid formation of the desired product.

Catalytic approaches are also central to green synthesis. The development of reusable solid acid or base catalysts could eliminate the need for stoichiometric reagents and simplify product purification. For instance, a solid-supported base could be used to facilitate the condensation and then be easily recovered by filtration.

The principles of atom economy are also important. Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. Multicomponent reactions (MCRs) are a powerful strategy in this regard. A potential MCR approach for this compound could involve a one-pot reaction of a suitable quinoline precursor, a cyanide source, and a carbonyl compound, catalyzed by an environmentally friendly catalyst researchgate.net.

Below is a table summarizing the comparison between traditional and green synthetic approaches for β-ketonitriles.

| Feature | Traditional Approach | Green Chemistry Approach |

| Base | Stoichiometric NaH, NaNH₂, NaOEt | Catalytic solid bases (e.g., K₂CO₃), reusable bases |

| Solvent | Toluene, THF, Benzene (B151609) | Ionic liquids, deep eutectic solvents, water, solvent-free |

| Energy | Conventional heating (reflux) | Microwave irradiation, ultrasonic irradiation |

| Catalyst | Often none (base is a reagent) | Reusable solid catalysts, biocatalysts |

| Atom Economy | Moderate | High (especially with MCRs) |

| Work-up | Aqueous quench, extraction | Simpler filtration, reduced waste |

Continuous Flow and Batch Synthesis Optimization

The optimization of the synthesis of this compound can be approached through both traditional batch processing and modern continuous flow chemistry. Each methodology offers distinct advantages and requires different optimization strategies.

Batch Synthesis Optimization:

In a batch reactor, all reactants are added at the beginning of the process, and the reaction proceeds over time. Optimization of a batch synthesis of this compound would typically involve a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Key parameters for optimization include:

Choice of Base and Stoichiometry: Investigating different bases (e.g., NaH, NaOEt, K₂CO₃) and their molar equivalents relative to the starting materials.

Solvent Effects: Screening a range of solvents to determine their influence on reaction rate and selectivity.

Temperature Profile: Optimizing the reaction temperature to ensure a sufficient rate of reaction without promoting decomposition or side reactions.

Concentration of Reactants: Studying the effect of reactant concentration on the reaction outcome.

Order of Addition: Determining the optimal sequence for adding reagents.

Design of Experiments (DoE) methodologies can be employed to efficiently explore the multidimensional parameter space and identify optimal reaction conditions.

Continuous Flow Synthesis Optimization:

Continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purities. In a flow reactor, reactants are continuously pumped through a heated tube or a packed bed reactor where the reaction occurs.

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of the quinoline ester and acetonitrile, along with a base, through a heated reactor coil.

Optimization in a continuous flow system focuses on:

Flow Rate: Controls the residence time of the reactants in the reactor.

Temperature: Can be precisely controlled to optimize the reaction rate.

Reactor Design: The choice of reactor type (e.g., tube reactor, packed-bed reactor with a solid base) can significantly impact the reaction.

Mixing: Efficient mixing of the reactant streams is crucial for a successful flow reaction.

Pressure: Operating at elevated pressures can allow for the use of solvents above their boiling points, accelerating the reaction.

The table below outlines a comparison of optimization parameters for batch versus continuous flow synthesis.

| Parameter | Batch Synthesis Optimization | Continuous Flow Synthesis Optimization |

| Reaction Time | Varied by the duration of the experiment. | Controlled by the flow rate and reactor volume (residence time). |

| Temperature Control | Less precise, potential for hotspots. | Highly precise, excellent heat transfer. |

| Mixing | Dependent on stirrer speed and vessel geometry. | Efficient mixing through static mixers or microfluidic channels. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, inherently safer. |

| Scalability | Can be challenging due to heat and mass transfer limitations. | More straightforward by running the system for longer or using multiple reactors in parallel. |

| Process Control | Manual or automated control of discrete steps. | Fully automated and integrated process control is possible. |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound and its Analogues

Chemoselectivity:

In the synthesis of this compound, chemoselectivity is a critical consideration, particularly when the quinoline ring bears other reactive functional groups. The strong base used in the Claisen-type condensation could potentially react with other acidic protons or electrophilic centers in the molecule. For example, if the quinoline ring is substituted with a hydroxyl or an amino group, these would be deprotonated by the base, requiring the use of protecting groups or a larger excess of the base. Similarly, the presence of other ester or carbonyl groups could lead to competing condensation reactions. Careful selection of the base and reaction conditions is necessary to ensure that the reaction occurs selectively at the desired position.

Regioselectivity:

Regioselectivity in the context of this synthesis primarily relates to the position of acylation on the quinoline ring. The starting material, a quinoline-6-carboxylic acid derivative, dictates that the oxopropanenitrile group will be attached at the 6-position. However, in the synthesis of the quinoline ring itself, regioselectivity can be a major challenge. For instance, in a Friedländer annulation to construct the quinoline core, the choice of reactants and catalysts can influence the final substitution pattern.

Stereoselectivity:

The target molecule, this compound, does not possess a stereocenter in its core structure. However, if the synthesis were to be extended to analogues with chiral centers, for example, by introducing a substituent on the methylene bridge, then stereoselectivity would become a crucial aspect. In such cases, the use of chiral bases or catalysts could be employed to induce stereoselectivity and obtain a specific enantiomer or diastereomer. The keto-enol tautomerism of the β-ketonitrile product can also play a role in the stereochemical outcome of subsequent reactions.

The table below summarizes the selectivity considerations.

| Selectivity | Key Considerations | Potential Strategies |

| Chemoselectivity | Presence of other acidic protons or electrophilic centers. | Use of protecting groups, milder bases, optimization of reaction conditions. |

| Regioselectivity | Position of the functional group on the quinoline ring. | Controlled by the choice of starting materials for the quinoline synthesis. |

| Stereoselectivity | Not applicable to the parent compound, but relevant for chiral analogues. | Use of chiral bases, catalysts, or auxiliaries for the synthesis of chiral analogues. |

Challenges and Innovations in the Scalable Synthesis of the Compound

The scalable synthesis of this compound presents several challenges that are common in the scale-up of fine chemical production. Innovations in process chemistry and engineering are crucial to address these issues.

Challenges:

Handling of Hazardous Reagents: The use of strong bases like sodium hydride, which is pyrophoric, poses significant safety risks on a large scale. The generation of hydrogen gas during the reaction also needs to be carefully managed.

Exothermic Reactions: Claisen-type condensations are often exothermic. Efficient heat removal is critical to prevent runaway reactions and maintain a consistent product quality. This becomes more challenging in large batch reactors.

Product Isolation and Purification: The work-up of the reaction often involves quenching with acid, which can be hazardous on a large scale. The purification of the final product, typically by crystallization or chromatography, can be resource-intensive and generate significant waste.

By-product Formation: Side reactions, such as self-condensation of the ester or the nitrile, can reduce the yield and complicate the purification process.

Innovations:

Process Intensification with Continuous Flow Chemistry: As discussed previously, continuous flow reactors offer a safer and more efficient way to perform hazardous reactions on a large scale. The small reactor volumes minimize the risk associated with exothermic reactions and the handling of pyrophoric reagents.

Development of Safer Reagents: Research into alternative, less hazardous bases is ongoing. The use of solid-supported bases or encapsulated reagents can improve safety and simplify handling.

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (telescoping) can significantly improve efficiency and reduce waste. For example, the formation of the quinoline ester and its subsequent condensation could potentially be combined in a flow system.

Advanced Process Analytical Technology (PAT): The use of in-line and on-line analytical techniques (e.g., FTIR, Raman spectroscopy) can provide real-time monitoring of the reaction, allowing for better process control and optimization.

Crystallization Engineering: Developing robust and controlled crystallization processes is key to obtaining a pure product with consistent physical properties. This can involve the use of seeding strategies, controlled cooling profiles, and the use of anti-solvents.

The following table highlights the challenges and corresponding innovative solutions for the scalable synthesis of this compound.

| Challenge | Innovative Solution |

| Hazardous Reagents (e.g., NaH) | Continuous flow synthesis, use of safer, solid-supported bases. |

| Exothermic Reaction Control | Continuous flow reactors with high surface-to-volume ratio, advanced cooling systems. |

| Purification and Waste Generation | In-line purification techniques (e.g., continuous crystallization, liquid-liquid extraction), telescoping reactions. |

| By-product Formation | Precise control of stoichiometry and temperature in flow reactors, development of more selective catalysts. |

| Cost of Goods | Process optimization, use of cheaper and more sustainable starting materials, catalyst recycling. |

Reactivity Profile and Transformational Chemistry of 3 Oxo 3 Quinolin 6 Yl Propanenitrile

Reactivity of the Beta-Keto Nitrile Functional Group

The β-keto nitrile functional group is characterized by a ketone and a nitrile group separated by a methylene (B1212753) unit. This arrangement confers unique reactivity upon the molecule, particularly concerning the acidity of the methylene protons and the electrophilicity of the carbonyl and nitrile carbons.

Both the carbonyl (C=O) and nitrile (C≡N) groups in 3-Oxo-3-(quinolin-6-yl)propanenitrile contain electrophilic carbon atoms, making them susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The polarization of the C=O and C≡N bonds results in a partial positive charge on the carbon atoms, facilitating nucleophilic addition. masterorganicchemistry.comlibretexts.org

The carbonyl group typically reacts with nucleophiles to form a tetrahedral alkoxide intermediate. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon. Similarly, the nitrile group can undergo nucleophilic attack to yield an sp²-hybridized imine anion intermediate. libretexts.org This intermediate can be protonated or undergo further reactions. For instance, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine through successive hydride additions. libretexts.orglibretexts.org The hydrolysis of the nitrile, under acidic or basic conditions, can proceed to form a carboxylic acid. libretexts.org

| Reagent Type | Target Moiety | Intermediate | Potential Product |

| Strong Nucleophiles (e.g., Grignard) | Carbonyl | Tetrahedral Alkoxide | Tertiary Alcohol |

| Hydride Reagents (e.g., LiAlH₄) | Nitrile | Imine Anion | Primary Amine |

| Water (Acid/Base Catalysis) | Nitrile | Hydroxy Imine | Carboxylic Acid |

The methylene group situated between the quinolinecarbonyl and nitrile groups is known as an "active methylene" center. The adjacent electron-withdrawing carbonyl and nitrile groups significantly increase the acidity of the α-protons, facilitating their removal by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comubc.ca This carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

A primary reaction of this enolate is alkylation, where it reacts with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. ubc.calibretexts.org Due to the mechanism, this reaction is most efficient with primary alkyl halides. ubc.ca The presence of the two electron-withdrawing groups makes the formation of the enolate relatively easy, sometimes allowing for the use of weaker bases compared to simple ketones. masterorganicchemistry.com

| Reaction | Reagent | Key Feature | Product Type |

| Deprotonation | Base (e.g., LDA, alkoxides) | Formation of resonance-stabilized enolate | Enolate Anion |

| Alkylation | Alkyl Halide (R-X) | SN2 reaction with the enolate | α-Alkylated β-keto nitrile |

| Condensation | Aldehydes/Ketones | Nucleophilic attack on carbonyl | α,β-Unsaturated keto nitrile (after dehydration) |

The 3-oxoalkanenitrile scaffold is known to participate in several novel rearrangement reactions, leading to the formation of various heterocyclic systems. nih.govnih.govresearchgate.net While these studies were performed on different 3-aryl and 3-heteroaroyl substituted 3-oxoalkanenitriles, the underlying reactivity can be extrapolated to the quinolin-6-yl derivative.

For example, condensation of 3-oxoalkanenitriles with dimethylformamide dimethyl acetal (DMFDMA) yields enamino-nitriles. These intermediates can further react with malononitrile (B47326) to produce 2-dialkylaminopyridines through an unexpected rearrangement pathway. nih.govnih.gov Another documented rearrangement occurs when 3-oxoalkanenitriles react with ethyl acetoacetate, affording 2-oxopyran-3-carbonitriles. nih.govnih.gov Additionally, self-trimerization of 3-oxoalkanenitriles upon heating in the presence of a zeolite catalyst has been observed to produce aniline derivatives. nih.govnih.govresearchgate.net

| Reagent(s) | Resulting Product Class | Key Process |

| 1. DMFDMA2. Malononitrile | 2-Dialkylaminopyridines | Condensation followed by rearrangement nih.govnih.gov |

| Ethyl acetoacetate | 2-Oxopyran-3-carbonitriles | Condensation-rearrangement nih.govnih.gov |

| Acetylacetone / NH₄OAc | Pyridine-3-carbonitriles | Condensation nih.govnih.gov |

| Zeolite (Heat) | Aniline derivatives | Self-trimerization nih.govnih.govresearchgate.net |

Chemical Transformations of the Quinoline (B57606) Nucleus

The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This structure results in distinct reactivity for each ring. The benzene ring (carbocycle) is electron-rich and undergoes electrophilic substitution, whereas the pyridine ring (heterocycle) is electron-deficient and is more susceptible to nucleophilic attack. tutorsglobe.comresearchgate.net

In this compound, the quinoline nucleus is expected to undergo electrophilic aromatic substitution (EAS) primarily on the benzene ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, thus directing incoming electrophiles to the carbocyclic portion. researchgate.netgraduatecollege.ac.in The most favored positions for electrophilic substitution on the quinoline ring are C-5 and C-8. tutorsglobe.comresearchgate.netgraduatecollege.ac.inquimicaorganica.org This preference is explained by the greater stability of the cationic intermediate (Wheland intermediate) formed during attack at these positions. quimicaorganica.org

Typical EAS reactions and their expected outcomes on the quinoline-6-yl moiety are summarized below.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline derivatives researchgate.netgraduatecollege.ac.in |

| Sulfonation | H₂SO₄ (220°C) | Quinoline-8-sulfonic acid derivative researchgate.net |

| Sulfonation | H₂SO₄ (300°C) | Quinoline-6-sulfonic acid derivative (thermodynamic product) researchgate.net |

| Bromination | Br₂ / H₂SO₄ | 5-Bromoquinoline & 8-Bromoquinoline derivatives graduatecollege.ac.in |

It is important to note that the existing substituent at the 6-position will influence the regioselectivity of further substitutions.

The electron-deficient pyridine ring of the quinoline nucleus is susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. tutorsglobe.comresearchgate.net This reactivity is analogous to that of pyridine itself but can be enhanced in the quinoline system. researchgate.net

A classic example is the Chichibabin reaction, where quinoline reacts with potassium amide (KNH₂) to yield a 2-aminoquinoline derivative after oxidation of the initial 1,2-dihydro adduct. tutorsglobe.com Another significant reaction involves the formation of Reissert adducts. Here, the quinoline is first acylated at the nitrogen, activating the ring towards nucleophilic attack by a cyanide ion at the C-2 position. tutorsglobe.com Organometallic reagents like Grignard reagents and organolithiums also add to the C-2 position, and the resulting dihydroquinoline can be oxidized to furnish the C-substituted quinoline. iust.ac.ir

| Reaction Name | Reagents | Position of Attack | Product Type |

| Chichibabin Reaction | KNH₂ then oxidation | C-2 | 2-Aminoquinoline derivative tutorsglobe.com |

| Reissert Reaction | Acyl Halide then KCN | C-2 | 2-Cyanoquinoline derivative (after elimination) tutorsglobe.com |

| Organometallic Addition | R-MgX or R-Li then oxidation | C-2 | 2-Alkyl/Aryl-quinoline derivative iust.ac.ir |

Coordination Chemistry of the Quinoline Nitrogen Atom

The quinoline moiety contains a nitrogen atom with a lone pair of electrons in an sp² hybridized orbital, making it a potential coordination site for metal ions. In principle, this compound can act as a ligand, coordinating to metal centers through this nitrogen atom. This coordination ability is a well-established characteristic of the quinoline ring system, which forms stable complexes with a variety of transition metals. Such coordination can modulate the electronic properties of the entire molecule, potentially influencing the reactivity of the propanenitrile side chain or enabling its use in the development of metal-based catalysts or materials. However, specific studies detailing the coordination complexes formed exclusively with this compound are not extensively documented in the current literature.

Cyclization Reactions and Heterocycle Annulation

The β-ketonitrile group is a classic and highly reactive pharmacophore that readily participates in cyclization and annulation reactions. The active methylene group, positioned between the electron-withdrawing ketone and nitrile groups, is easily deprotonated by a base, forming a stabilized carbanion that can act as a potent nucleophile.

The active methylene group of this compound is a key precursor for the construction of six-membered heterocyclic rings such as pyridines and pyrans. These syntheses typically proceed through multicomponent reactions involving condensation with various electrophiles.

Pyran Derivatives: In a typical reaction, condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (like our title compound) in the presence of a catalyst can yield 4H-pyran derivatives. nih.govencyclopedia.pubgrowingscience.com The reaction pathway is believed to involve an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the β-ketonitrile enolate, and subsequent intramolecular cyclization and dehydration. nih.govencyclopedia.pub

Pyridine Derivatives: The synthesis of substituted pyridines can be achieved through various condensation strategies. For instance, reaction with α,β-unsaturated nitriles under basic catalysis can lead to the formation of 2-amino-3-cyanopyridine derivatives. mdpi.com Another common approach involves the reaction of β-ketonitriles with 1,3-bis-electrophilic reagents in the presence of an ammonia source, leading to highly substituted pyridine rings. researchgate.netbaranlab.orgmdpi.com

Table 1: Representative Synthesis of Pyran and Pyridine Derivatives

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Aldehyde, Malononitrile | Basic catalyst (e.g., Piperidine, KOH) | 2-Amino-4H-pyran-3-carbonitrile derivative |

| α,β-Unsaturated Nitrile | Base (e.g., Triethylamine) | 2-Amino-3-cyanopyridine derivative |

The bifunctional nature of the 3-oxo-propanenitrile moiety allows it to react with binucleophilic reagents to form a variety of fused five- and six-membered heterocyclic rings. The ketone and nitrile functionalities serve as two electrophilic centers for condensation reactions.

Fused Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines is a well-established method for synthesizing pyrazole (B372694) rings. chim.itmdpi.commdpi.comnih.gov The initial condensation typically occurs between the hydrazine and the ketone to form a hydrazone, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, leading to cyclization and formation of an aminopyrazole fused to the quinoline system.

Fused Isoxazoles: Similarly, reaction with hydroxylamine hydrochloride yields isoxazole derivatives. nih.govarizona.edubeilstein-journals.orgorganic-chemistry.org The hydroxylamine condenses with the ketone, and subsequent intramolecular cyclization involving the nitrile group forms the isoxazole ring.

Fused Thiophenes (Gewald Reaction): The Gewald reaction provides a route to 2-aminothiophenes. umich.edumdpi.com This reaction involves the condensation of a ketone, an activated nitrile (like the title compound), and elemental sulfur in the presence of a base. The active methylene group of this compound could react with an aldehyde or another ketone and sulfur to construct a thiophene ring.

Table 2: Synthesis of Fused Heterocycles from the Propanenitrile Scaffold

| Binucleophilic Reagent | Resulting Fused Heterocycle |

|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Guanidine | Pyrimidine |

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of novel polycyclic systems. A common strategy is the Thorpe-Ziegler cyclization, which is the base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones. dntb.gov.uabuchler-gmbh.comwikipedia.orgsynarchive.comsemanticscholar.org If a nitrile-containing side chain were introduced elsewhere on the quinoline ring or at the active methylene position, this pathway could be exploited.

Another potential pathway involves introducing a suitable leaving group (e.g., a halogen) at the C-5 or C-7 position of the quinoline ring. A base-induced intramolecular nucleophilic aromatic substitution, where the carbanion from the propanenitrile chain attacks the quinoline ring, would result in the formation of a new fused carbocyclic or heterocyclic ring.

Reduction and Oxidation Reactions of this compound

The functional groups within the molecule can be selectively targeted by various reducing and oxidizing agents.

Reduction: The ketone group is susceptible to reduction to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.comleah4sci.com Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitrile group, yielding an amino alcohol. Catalytic hydrogenation offers another route for reduction. Depending on the catalyst and conditions, it is possible to selectively reduce the quinoline ring to a 1,2,3,4-tetrahydroquinoline, the ketone to an alcohol, or the nitrile to a primary amine. thieme-connect.comacs.orgenamine.netresearchgate.netnih.gov The selective hydrogenation of the quinoline ring while preserving other functional groups is a significant challenge but can be achieved with specific catalysts. researchgate.net

Oxidation: The quinoline nitrogen can be oxidized to a quinoline-N-oxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The formation of the N-oxide activates the quinoline ring, particularly at the C2 position, for subsequent nucleophilic substitution or functionalization reactions. researchgate.netnih.govacs.org Direct oxidation of the propanenitrile side chain is less common, though under harsh conditions, such as with hot alkaline potassium permanganate, degradation of the side chain could occur, potentially leading to quinoline-6-carboxylic acid. youtube.com

Table 3: Potential Reduction and Oxidation Products

| Reagent(s) | Functional Group Targeted | Product Functional Group |

|---|---|---|

| NaBH₄ | Ketone | Secondary Alcohol |

| LiAlH₄ | Ketone, Nitrile | Secondary Alcohol, Primary Amine |

| H₂ / Pd, Pt, or Co catalyst | Quinoline Ring | Tetrahydroquinoline |

Derivatization Strategies for Analogues of this compound

The structure of this compound offers multiple sites for derivatization to generate a library of analogues.

Active Methylene Group: This position is highly versatile. It can undergo base-mediated C-alkylation or C-acylation. It is also a key participant in Knoevenagel condensation reactions with aldehydes and ketones, which serves as a foundational step for many of the cyclization reactions mentioned previously. nih.govmdpi.com

Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. It can also be converted into a tetrazole ring via reaction with sodium azide.

Ketone Group: The carbonyl group can be converted to other functionalities such as an oxime (with hydroxylamine), a hydrazone (with hydrazine), or a thioketone (using Lawesson's reagent).

Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution, such as nitration or halogenation. The substitution pattern will be directed by the deactivating effect of the C-6 acyl group and the directing effects of the heterocyclic nitrogen atom.

Table 4: Derivatization Strategies and Potential Analogues

| Site of Derivatization | Reaction Type | Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Active Methylene | Knoevenagel Condensation | R-CHO, Base | α,β-Unsaturated nitrile (C=CHR) |

| Active Methylene | Alkylation | R-X, Base | Substituted propanenitrile |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |

| Ketone | Oximation | NH₂OH·HCl | Oxime |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways for the Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile

The synthesis of β-ketonitriles, such as this compound, can be proposed through several reaction pathways. A common and effective method is the Claisen condensation of an appropriate ester with acetonitrile (B52724). For the target compound, this would involve the reaction of a quinoline-6-carboxylic acid ester with acetonitrile in the presence of a strong base.

Another plausible and widely utilized pathway is the Knoevenagel condensation. For a related compound, 3-oxo-3-(pyridin-4-yl)propanenitrile, the synthesis typically involves the reaction of 4-pyridinecarboxaldehyde (B46228) with malononitrile (B47326), followed by a series of transformations. A similar approach could be envisioned for the quinoline (B57606) analogue.

Furthermore, the Michael addition reaction provides a pathway for the functionalization of the active methylene (B1212753) group in β-ketonitriles. In a study on 3-oxo-3-phenylpropanenitrile, its anion undergoes a regioselective Michael addition to the carbon-carbon double bond of linear conjugated enynones. nih.gov This reaction proceeds under basic conditions, for instance, with sodium methoxide (B1231860) in methanol (B129727), to yield polyfunctional δ-diketones. nih.gov A plausible mechanism for this type of reaction starts with the deprotonation of the β-ketonitrile by the base to form a nucleophilic anion, which then attacks the electrophilic double bond of the enynone. nih.gov

A proposed mechanistic pathway for a related reaction, the cyanide-mediated cascade reaction of ortho-nitroacetophenones with aromatic aldehydes to form 2-(3-oxoindolin-2-yl)acetonitriles, involves an initial aldol (B89426) condensation followed by a Michael-type conjugated addition of the cyanide anion to the intermediate chalcone, which triggers a cyclization. mdpi.com

Investigation of Catalytic Cycles and Their Impact on Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and transformation of organic molecules. While specific catalytic cycles for this compound are not detailed, the principles of catalysis in related reactions can be examined.

In many reactions involving β-ketonitriles, a base is used as a catalyst to generate the nucleophilic enolate. For example, in the Michael addition of 3-oxo-3-phenylpropanenitrile, sodium methoxide is used in stoichiometric amounts but can be considered to act catalytically in the sense that it is regenerated during the protonation of the final product. nih.gov The catalytic cycle would involve:

Deprotonation of the β-ketonitrile by the base.

Nucleophilic attack of the resulting anion on the electrophile.

Protonation of the intermediate product by the solvent (e.g., methanol), regenerating the methoxide.

In asymmetric transformations, chiral catalysts are employed to control the stereochemical outcome. For instance, cinchona alkaloids have been used to promote the asymmetric electrophilic fluorination of Ugi adducts derived from 2-oxo-aldehydes. beilstein-journals.org The proposed mechanism involves the formation of an N-fluorocinchona intermediate that acts as an asymmetric electrophilic fluorinating agent. beilstein-journals.org

Solvent Effects and Reaction Condition Optimization on Mechanistic Outcomes

The choice of solvent and reaction conditions can significantly influence the reaction pathway and product distribution. In reactions involving polar intermediates, such as the enolate of a β-ketonitrile, polar protic or aprotic solvents are generally preferred.

In the synthesis of δ-diketones from 3-oxo-3-phenylpropanenitrile and enynones, methanol was used as the solvent. nih.gov This protic solvent can stabilize the charged intermediates and also acts as a proton source in the final step of the reaction. The reaction is typically carried out at room temperature, which is a mild and practical condition. nih.gov

The optimization of reaction conditions often involves screening different bases, solvents, and temperatures. For example, in the synthesis of δ-diketones, while sodium methoxide in methanol was effective, the use of a different base like lithium diisopropylamide (LDA) in other contexts has been shown to lead to different products. nih.gov This highlights the critical role of the base in directing the reaction pathway.

Stereochemical Control and Mechanistic Rationale in Asymmetric Transformations

Controlling stereochemistry is a fundamental challenge in organic synthesis. While no direct examples of asymmetric transformations involving this compound were found, the principles can be extrapolated from related systems.

A strategy for achieving stereocontrol in molecules with a similar structural motif involves the post-functionalization of a prochiral center. In a study on Ugi adducts, a chiral center was introduced and its stereochemistry was defined through an asymmetric electrophilic fluorination promoted by cinchona alkaloids. beilstein-journals.org The choice of the cinchona alkaloid (e.g., quinidine (B1679956) vs. its pseudo-enantiomer) allowed for the selective formation of either enantiomer of the product. beilstein-journals.org The enantiomeric excess (ee) was found to be dependent on the specific catalyst and reaction conditions used. beilstein-journals.org

The mechanistic rationale for this stereocontrol lies in the formation of a diastereomeric transition state involving the substrate and the chiral catalyst, which directs the approach of the electrophile from a specific face of the molecule.

The following table summarizes the results of a screening of conditions for the enantioselective fluorination of a Ugi adduct, demonstrating the impact of the chiral promoter on the stereochemical outcome. beilstein-journals.org

| Entry | Chiral Promoter | Enantiomeric Excess (ee) (%) |

| 1 | Quinine derivative | 80 |

| 2 | Quinidine | 85 |

| 3 | Dihydroquinidine | 82 |

This data is for the enantioselective fluorination of a Ugi adduct and is presented to illustrate the principles of stereochemical control. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 3 Oxo 3 Quinolin 6 Yl Propanenitrile

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 3-Oxo-3-(quinolin-6-yl)propanenitrile would be primarily investigated using quantum chemical methods to understand its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for optimizing molecular geometries and determining stability. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govresearchgate.netnih.gov This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

The process begins with an initial guess of the molecular structure, which is then computationally optimized to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov Key outputs from this calculation are the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These theoretical parameters can be compared with experimental data if available, for instance, from X-ray crystallography. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Quinoline (B57606) Derivative (Hypothetical Data)

| Parameter | Bond | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.22 |

| C≡N | 1.16 | |

| C-C (keto) | 1.51 | |

| Bond Angle | O=C-C | 120.5 |

| C-C≡N | 178.9 | |

| Dihedral Angle | C(ring)-C(ring)-C=O | 15.0 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity.

Ab Initio Methods: These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They can provide a detailed description of the electronic distribution.

Semi-Empirical Methods: Methods like AM1 and PM3 are much faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify computations. wikipedia.orgscispace.com While less accurate, they are useful for large molecules or for obtaining initial structural guesses. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO may be localized on other parts of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Tautomeric Equilibria (Keto-Enol Tautomerism)

This compound can exist in tautomeric forms, primarily through keto-enol tautomerism. The keto form contains a carbonyl group (C=O) and an adjacent methylene (B1212753) group (CH₂), while the enol form features a hydroxyl group (O-H) and a carbon-carbon double bond (C=C).

The equilibrium between these forms is influenced by factors such as substitution, solvent polarity, and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov Generally, the keto tautomer is more stable for simple ketones and aldehydes. researchgate.net However, the enol form can be significantly stabilized by conjugation or by the formation of an intramolecular hydrogen bond, for example, between the enolic hydroxyl group and the nitrogen of the nitrile group. masterorganicchemistry.com

Computational studies can predict the relative stabilities of the keto and enol tautomers by calculating their ground-state energies. The solvent effects are often modeled using methods like the Polarizable Continuum Model (PCM). Studies on similar β-keto ester systems have shown that the enol form can be favored in non-polar solvents, while the keto form may dominate in polar solvents. nih.govresearchgate.net

Table 2: Hypothetical Relative Energies of Tautomers

| Tautomer | Solvent | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Keto | Gas Phase | 0.00 | 95 |

| Enol | Gas Phase | 1.80 | 5 |

| Keto | Chloroform | 0.50 | 45 |

| Enol | Chloroform | 0.00 | 55 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms (like the carbonyl oxygen and nitrile nitrogen) and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.

Green Regions: Represent neutral or weakly charged areas.

For this compound, the MEP map would likely show strong negative potential (red) around the carbonyl oxygen and the nitrogen of the nitrile group. The hydrogen atoms on the quinoline ring would exhibit positive potential (blue). This mapping provides a powerful visual guide to predicting how the molecule will interact with other reagents. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

To quantify the reactivity predicted by FMO analysis and MEP maps, various quantum chemical descriptors are calculated. These include:

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is calculated from the energies of the HOMO and LUMO. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge. researchgate.net

Fukui functions are used to determine local reactivity, identifying which specific atoms within the molecule are most likely to participate in a reaction. They predict the sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). For quinoline derivatives, these calculations can pinpoint the most reactive carbon or nitrogen atoms in the ring system. researchgate.net

Spectroscopic Property Predictions (Computational Approaches for IR, NMR, UV-Vis Band Assignments)

Computational methods are widely used to predict and help interpret experimental spectra. nih.gov

IR Spectroscopy: Vibrational frequencies are calculated using DFT. The computed wavenumbers are often systematically higher than experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. researchgate.net These calculations allow for the assignment of specific vibrational modes (e.g., C=O stretch, C≡N stretch) to the observed bands in an experimental FT-IR spectrum. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov The calculated shifts are compared to a reference compound (like tetramethylsilane, TMS) to predict the NMR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. scispace.comrjptonline.org The calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the peaks in the UV-Vis spectrum. google.com These transitions typically involve excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Supramolecular Assembly Prediction

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. An understanding of these interactions is crucial for predicting the crystal packing and, consequently, the material's properties. Computational models and theoretical studies, drawing parallels from structurally related quinoline derivatives, allow for a detailed prediction of the intermolecular forces at play. The primary interactions expected to dictate the supramolecular architecture are hydrogen bonds, π-π stacking, and van der Waals forces.

The quinoline ring, with its extended π-system, is prone to engaging in π-π stacking interactions. rsc.org These interactions are a significant driving force in the self-assembly of many aromatic molecules, including various quinoline derivatives. rsc.org In the case of this compound, both face-to-face and offset π-π stacking arrangements are conceivable. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. For instance, face-to-face π-π stacking interactions have been observed in the crystal structure of a mononuclear mercury(II) complex with a quinoline derivative, exhibiting a centroid-centroid separation of 3.563 (9) Å. researchgate.net Such interactions often lead to the formation of dimeric species or one-dimensional columnar structures. rsc.org

Hydrogen bonding is another critical factor in the molecular arrangement. While this compound lacks strong hydrogen bond donors like O-H or N-H, weaker C-H···O and C-H···N hydrogen bonds are anticipated. The methylene protons (C-H) adjacent to the carbonyl and cyano groups, being activated, can act as hydrogen bond donors. The carbonyl oxygen and the nitrogen atom of the cyano group are potential hydrogen bond acceptors. These types of weaker hydrogen bonds are known to play a significant role in the crystal engineering of organic molecules. For example, in some quinolinone derivatives, a combination of N-H···O and C-H···O hydrogen bonds links molecules into three-dimensional framework structures or molecular ribbons. nih.gov

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Potential Supramolecular Motif |

| π-π Stacking | Quinoline Ring | Quinoline Ring | 3.3 - 3.8 (centroid-centroid) | Parallel or Offset | Dimers, 1D Columns |

| Hydrogen Bond | C-H (methylene) | O (carbonyl) | 2.2 - 2.6 (H···O) | 140 - 170 | Chains, Sheets |

| Hydrogen Bond | C-H (methylene) | N (cyano) | 2.3 - 2.7 (H···N) | 130 - 160 | Chains, Sheets |

| Hydrogen Bond | C-H (aromatic) | N (quinoline) | 2.4 - 2.8 (H···N) | 120 - 150 | Dimers, Sheets |

Applications in Chemical Synthesis and Catalysis Non Biological, Non Clinical

3-Oxo-3-(quinolin-6-yl)propanenitrile as a Key Building Block in Organic Synthesis

The structure of this compound, featuring a reactive β-ketonitrile group and a quinoline (B57606) scaffold, makes it a valuable precursor in the synthesis of more complex molecules.

While direct total synthesis of natural products using this compound as a starting material is not extensively documented, its structural motifs are present in various alkaloids. The pyrrolo[2,3-c]quinoline skeleton, for instance, is found in natural products like trigonoine B, aplidiopsamine A, and marinoquinolines, which have shown antimalarial and antibacterial activities. beilstein-journals.org The development of synthetic routes to such complex heterocyclic systems often relies on versatile building blocks. The reactivity of the β-ketonitrile moiety in this compound allows for cyclization reactions that can lead to the formation of fused heterocyclic systems, which are core structures in many natural products. nih.govresearchgate.net For example, vicinal ketoesters, which share reactivity patterns with β-ketonitriles, are key intermediates in the total synthesis of natural products like (+)-camptothecin, a quinoline alkaloid with antiproliferative properties. nih.gov

The chemical reactivity of this compound makes it a suitable intermediate for constructing a variety of advanced synthetic targets, particularly heterocyclic compounds. The presence of both a ketone and a nitrile group allows for a range of chemical transformations. For instance, it can undergo condensation reactions with various reagents to form diverse heterocyclic rings.

One notable example of the utility of related 3-oxopropanenitriles is in the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes. scribd.com This reaction typically involves a β-ketonitrile, elemental sulfur, and an amine. The resulting 2-aminothiophenes are themselves versatile intermediates for the synthesis of oligo- and polythiophenes, which have applications in materials science. scribd.com

Furthermore, the reaction of N-aminoquinolines with other reagents in [3+2] cycloaddition reactions has been shown to produce pyrazolo[1,5-a]quinolinyl derivatives, which are of interest in medicinal chemistry. nih.govresearchgate.net This highlights the potential of the quinoline moiety within this compound to participate in the formation of complex fused heterocyclic systems.

| Reaction Type | Reactants | Potential Product Type | Significance |

| Gewald Reaction | Elemental Sulfur, Amine | 2-Aminothiophenes | Synthesis of functionalized thiophenes for materials science. scribd.com |

| [3+2] Cycloaddition | N-aminoquinolines, Alkynes | Pyrazolo[1,5-a]quinolines | Access to complex, medicinally relevant heterocyclic scaffolds. nih.govresearchgate.net |

| Condensation | Hydrazine derivatives | Pyrazole-fused quinolines | Construction of fused bicyclic systems. mdpi.com |

This table illustrates the potential synthetic transformations of this compound based on the known reactivity of its functional groups and analogous compounds.

Ligand Design and Catalyst Development Utilizing the Quinoline Moiety

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry and also plays a crucial role in the development of ligands for catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate with metal centers, making quinoline derivatives excellent candidates for ligand design. The specific substitution pattern on the quinoline ring can be tuned to modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.

While specific catalytic applications of this compound as a ligand are not yet widely reported, the broader class of quinoline-based ligands is used in a variety of catalytic transformations. These include oxidation reactions, C-H activation, and cross-coupling reactions. The presence of the oxo and nitrile groups in this compound could offer additional coordination sites or be chemically modified to create more complex ligand architectures.

Role in Materials Science (e.g., precursors for functional polymers, dyes, or optoelectronic materials)

Quinoline derivatives have found applications in materials science, particularly as components of functional dyes and polymers. nih.gov For instance, quinoline-based dyes like ethyl red iodide and pinacyanol have been utilized in photographic plates. nih.gov The extended π-system of the quinoline ring is responsible for the chromophoric properties of these molecules.

The structure of this compound, with its conjugated system, suggests its potential as a precursor for novel dyes. The reactivity of the β-ketonitrile group allows for further chemical modifications, which could be used to tune the absorption and emission properties of the resulting molecules. For example, condensation reactions with various aromatic aldehydes could lead to the formation of extended conjugated systems with potential applications as colorants or in optoelectronic devices.

Contribution to the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methods is a cornerstone of organic chemistry. Compounds like this compound, with their multiple reactive sites, can serve as platforms for the discovery and optimization of novel chemical transformations. Its use in multicomponent reactions, for example, could lead to the efficient one-pot synthesis of complex molecular architectures.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Oxo 3 Quinolin 6 Yl Propanenitrile and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Oxo-3-(quinolin-6-yl)propanenitrile (Molecular Formula: C₁₂H₈N₂O), HRMS can confirm the molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. bldpharm.combiosynth.com

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can reveal the compound's fragmentation pattern. This pattern provides evidence for the connectivity of the molecule. Characteristic fragments for this compound would be expected to include the quinoline (B57606) ring system and fragments resulting from the cleavage of the propanenitrile side chain. The use of HRMS is a standard procedure for the characterization of novel synthesized organic molecules, including related nitrile compounds. mdpi.com

Table 1: Expected HRMS Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₂H₈N₂O |

| Nominal Mass | 196 |

| Monoisotopic Mass | 196.0637 g/mol |

| Ionization Mode | Typically Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ at m/z 197.0710 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the number and type of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring and the methylene (B1212753) (-CH₂) protons of the propanenitrile chain. The aromatic region would display a complex pattern of doublets and doublets of doublets characteristic of the quinoline-6-yl substitution pattern. The two methylene protons adjacent to the ketone and nitrile groups are diastereotopic and would likely appear as a singlet or an AX spin system, depending on the solvent and the extent of keto-enol tautomerization. For similar β-ketonitriles, these methylene protons are observed in the range of 3.5-5.2 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For this molecule, 12 distinct signals are expected (unless there is accidental signal overlap). Key diagnostic signals include the ketone carbonyl carbon (C=O) typically around 190-197 ppm, the nitrile carbon (C≡N) around 115 ppm, and the methylene carbon (-CH₂) signal. nih.gov The remaining signals would correspond to the ten carbons of the quinoline ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline Aromatic | 7.0 - 9.0 | 120 - 155 |

| Methylene (-CH₂-) | ~ 4.0 | ~ 40-45 |

| Ketone (C=O) | N/A | ~ 190-197 |

| Nitrile (C≡N) | N/A | ~ 115 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, which is essential for assigning the adjacent protons within the quinoline ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming the assignment of the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. It connects molecular fragments by showing, for example, a correlation between the methylene protons and the ketone carbonyl carbon, as well as with the carbons of the quinoline ring, thus confirming the attachment of the oxopropanenitrile side chain to the C6 position of the quinoline.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show strong, characteristic absorption bands confirming its key structural features. biosynth.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | ~2250 |

| Ketone (C=O) | Stretch | ~1685-1700 |

| Aromatic Ring (C=C, C=N) | Stretch | ~1500-1600 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

The presence of a strong peak around 2250 cm⁻¹ is definitive for the nitrile group, while a strong absorption in the 1685-1700 cm⁻¹ region confirms the presence of the conjugated ketone. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and intermolecular interactions with high precision.

While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 3-Oxo-3-(piperidin-1-yl)propanenitrile, demonstrates the type of information that can be obtained. nih.govresearchgate.net A successful crystallographic analysis would yield data including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, ultimately providing an unambiguous map of the molecular structure and its packing in the crystal lattice. nih.gov

Table 4: Example of Data Obtained from a Single-Crystal X-ray Analysis

| Parameter | Example Data (from a related structure nih.govresearchgate.net) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules/unit cell) | 4 |

| Bond lengths | e.g., C=O, C-C, C≡N (in Å) |

| Bond angles | e.g., C-C-C (in °) |

| Intermolecular interactions | e.g., Hydrogen bonds, π-π stacking |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile solid compounds like this compound. bldpharm.com A sample is passed through a column under high pressure, and a detector (typically UV-Vis) measures the components as they elute. A pure sample should ideally show a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that separates volatile components of a mixture using gas chromatography, which are then detected and identified by mass spectrometry. researchgate.net While the target compound itself may have limited volatility, GC-MS is highly effective for identifying any lower molecular weight impurities that may be present in the sample, providing a comprehensive profile of the sample's composition. researchgate.net

Biological and Pharmacological Context: Mechanistic Insights of 3 Oxo 3 Quinolin 6 Yl Propanenitrile and Its Analogues Strictly Mechanistic, Pre Clinical, No Clinical/safety/dosage/effects

Mechanistic Studies of Molecular Target Interactions (e.g., enzyme active site binding, receptor recognition)

Quinoline (B57606) derivatives are known to exert their biological effects by interacting with a diverse range of molecular targets. nih.gov The specific interactions are largely dictated by the substitution pattern on the quinoline core. Mechanistic studies have revealed that these compounds can function as inhibitors of crucial enzymes involved in disease progression.

Common molecular targets for quinoline-based compounds include:

Kinases: Many quinoline derivatives are designed as kinase inhibitors. researchgate.net The nitrogen atom in the quinoline ring often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site, acting as a competitive inhibitor of ATP. nih.govmdpi.com For example, foretinib binds to the ATP-binding site of the c-Met kinase domain, occupying an adjacent deep hydrophobic pocket. nih.gov

Tubulin: Certain quinoline analogues have been shown to inhibit tubulin polymerization by binding to the colchicine binding site. researchgate.net This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis, which is a key mechanism for anticancer activity. nih.govresearchgate.net

Topoisomerases: As anticancer agents, some quinoline derivatives function by inhibiting topoisomerases, enzymes that are critical for DNA replication and transcription. nih.gov

DNA Gyrase: In the context of antibacterial activity, quinoline scaffolds can target DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net

The 3-oxo-3-(quinolin-6-yl)propanenitrile structure combines the established quinoline scaffold with a β-ketonitrile moiety. While direct studies on this specific molecule are limited, the β-ketonitrile group is known for its reactivity and potential to interact with active sites of enzymes, possibly through interactions with key amino acid residues.

Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, molecular dynamics simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding modes of quinoline derivatives with their biological targets. mdpi.comamazonaws.comresearchgate.net These studies provide insights into the binding affinities and the specific intermolecular interactions that stabilize the ligand-target complex.

Molecular docking studies on various quinoline analogues have consistently highlighted the importance of the quinoline nitrogen for anchoring the molecule within the active site of target proteins, particularly kinases. mdpi.com For instance, docking studies of quinoline-3-carboxamides with ataxia telangiectasia mutated (ATM) kinase showed that the quinoline nitrogen binds to the hinge region. mdpi.com

MD simulations further elucidate the stability of these interactions over time. Simulations of quinoline-based inhibitors bound to kinases have confirmed the stability of the protein-ligand complex, with the secondary structure of the protein remaining stable throughout the simulation. mdpi.com

A summary of representative molecular docking studies on quinoline analogues is presented below.

| Compound/Analogue Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Chromeno[3,4-c]quinolin-7-one derivative (Compound 9) | Human NAD(P)H dehydrogenase [quinone 1] (1DXO) | -9.1 | Gly235, Tyr132, Phe228 |

| Chromeno[3,4-c]quinolin-7-one derivative (Compound 9) | DNA Gyrase | -9.3 | Not specified |